EED Protein Binding Affinity: A Differentiating Target Profile from HIV-1 gp41 Inhibitors
ADS-J13 demonstrates a distinct target engagement profile compared to its structural relative ADS-J1. While ADS-J1 is classified as an HIV-1 gp41 fusion inhibitor, ADS-J13 binds to the Polycomb protein EED, a core subunit of the PRC2 complex, with a reported IC50 of 40 nM in a fluorescence polarization competition assay [1]. A secondary TR-FRET assay confirmed binding with an IC50 of 70 nM [1]. This represents a critical target differentiation: the 2,3-dimethylphenyl substitution directs the scaffold toward EED, whereas the ADS-J1 substitution pattern yields gp41 inhibition.
| Evidence Dimension | Binding affinity for Polycomb protein EED vs. HIV-1 gp41 inhibition |
|---|---|
| Target Compound Data | IC50: 40 nM (fluorescence polarization); IC50: 70 nM (TR-FRET) against EED |
| Comparator Or Baseline | ADS-J1: inhibits HIV-1 gp41 six-helix bundle formation (IC50 not directly comparable due to orthogonal assay format) |
| Quantified Difference | Qualitative target divergence: ADS-J13 engages EED; ADS-J1 engages gp41. Quantitative binding data available only for ADS-J13 on EED. |
| Conditions | Inhibition of pyrrolidine inhibitor-based Oregon-Green probe binding to GST-tagged EED (unknown origin); 1 hr incubation; LanthaScreen TR-FRET assay [1]. |
Why This Matters
For epigenetic drug discovery programs targeting PRC2-mediated transcriptional repression, ADS-J13 provides a validated EED-binding chemotype, whereas analogs like ADS-J1 are irrelevant for this target and would confound assay results.
- [1] BindingDB. Entry BDBM50231867 / CHEMBL4067345: Affinity Data for 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea. Source: AbbVie / ChEMBL. Accessed 2026. View Source
